molecular formula C20H17FO3S B130233 (R)-Sulindac CAS No. 190967-68-1

(R)-Sulindac

货号: B130233
CAS 编号: 190967-68-1
分子量: 356.4 g/mol
InChI 键: MLKXDPUZXIRXEP-LQVWSKNFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is used to reduce inflammation and pain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, (S)-Sulindac. The ®-enantiomer is known for its therapeutic effects, particularly in the treatment of conditions such as arthritis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Sulindac typically involves the resolution of racemic Sulindac or the use of chiral catalysts to selectively produce the ®-enantiomer. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts that favor the formation of the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-Sulindac often involves large-scale resolution techniques or the use of enantioselective synthesis methods. These processes are optimized for high yield and purity, ensuring that the ®-enantiomer is produced efficiently and cost-effectively.

化学反应分析

Metabolic Redox Reactions

(R)-Sulindac undergoes stereospecific enzymatic and non-enzymatic transformations critical to its pharmacological activity:

Reaction TypeEnzyme/ReagentProductYield/Activity Notes
ReductionMsrB-like reductase This compound sulfideCatalyst specificity for R-epimer
OxidationCYP2C9/CYP3A4 This compound sulfonePrimary metabolic pathway
Non-enzymatic hydrolysisNaOH in ethanol This compound acid78% yield after purification
  • Reduction mechanism : The MsrB-like enzyme selectively reduces the sulfoxide group of this compound to the sulfide form, bypassing the S-epimer’s reliance on MsrA .

  • Oxidative metabolism : Cytochrome P450 isoforms preferentially oxidize this compound to its sulfone derivative, enhancing prodrug activation in cancer cells .

Synthetic Modifications

This compound serves as a scaffold for targeted derivatization to optimize physicochemical properties:

Esterification

  • Reagents : BF₃·CH₃OH in methanol

  • Product : Methyl ester this compound (1a)

  • Conditions : 4 hours at 50°C → 95% yield after silica chromatography .

Sulfoximine Formation

  • Reagents : (Diacetoxyiodo)benzene + NH₂COONH₄

  • Product : Sulfoximine derivative (1b)

  • Conditions : 30-minute reaction → purified via chromatography (ethyl acetate/methanol).

Hydrazide Conjugation

  • Reagents : Substituted benzaldehydes + glacial acetic acid

  • Product : N’-benzylidene acetohydrazides (1–25)

  • Conditions : 3-hour reflux in ethanol → recrystallized for purity .

Stereochemical Stability

This compound’s configuration remains intact under physiological conditions but racemizes under strong acidic/basic environments. Key stability data:

ParameterConditionOutcome
pH stabilitypH < 2 or pH > 10Partial racemization observed
Thermal stability50°C, 24 hoursNo configurational change

Catalytic Behavior in Redox Systems

This compound modulates enzymatic activity:

  • P450 induction : Enhances CYP2C9/3A4 expression, accelerating its own oxidation .

  • Antioxidant synergy : Para-dimethylaminophenyl derivatives exhibit radical scavenging (IC₅₀ = 8.2 μM) via resonance stabilization .

Analytical Characterization

Critical spectroscopic data for this compound derivatives:

  • ¹H-NMR (CDCl₃) : δ 3.72 (s, OCH₃), 2.89 (s, SOCH₃), 6.8–7.4 (m, aromatic) .

  • HRMS (ESI-TOF) : [C₂₀H₁₈FNO₃S + H]⁺ m/z calcd. 396.1072, found 396.1068 .

科学研究应用

Cancer Chemoprevention

(R)-Sulindac has been extensively studied for its chemopreventive effects, particularly in colorectal cancer. Its mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, which is crucial in the development of colorectal tumors.

Key Findings:

  • Colorectal Polyps Reduction : Clinical trials have shown that this compound significantly reduces the number and size of colorectal polyps in patients with familial adenomatous polyposis (FAP). A study reported a 69% reduction in polyp burden when combined with erlotinib, highlighting its effectiveness as a chemopreventive agent .
  • Mechanism of Action : this compound inhibits β-catenin accumulation and TCF-mediated transcription, thereby suppressing tumorigenic pathways in colorectal cancer cell lines .

Case Studies:

  • A randomized controlled trial involving 82 patients demonstrated that treatment with this compound led to a median decrease of 27 polyps compared to a 2-polyp decrease in the placebo group .

Immunotherapy Enhancement

Recent studies have explored the potential of this compound as an adjunct to immunotherapy, particularly in triple-negative breast cancer (TNBC).

Key Findings:

  • Anti-Tumor Activity : The active metabolite sulindac sulfide has shown significant anti-tumor activity in TNBC models. It inhibits Notch1 cleavage without affecting T-cell function, making it a promising candidate for combination therapy with immune checkpoint inhibitors .

Research Insights:

  • In vivo studies demonstrated that sulindac sulfide could enhance the efficacy of PD-1 blockade therapy, indicating its potential to improve outcomes in immunotherapy settings .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective properties, particularly through mechanisms involving autophagy and apoptosis.

Key Findings:

  • GABAergic Neuron Protection : Studies have shown that this compound induces autophagic apoptosis in GABAergic neurons by binding to RXRα, suggesting a potential therapeutic role in neurodegenerative diseases .

Mechanistic Insights:

  • The compound has been observed to cause mitochondrial dysfunction and autophagic cell death in neuronal cells, indicating its dual role as a pro-apoptotic agent while also promoting autophagy .

Analgesic and Anti-inflammatory Applications

This compound continues to be used for its traditional applications in managing pain and inflammation associated with various musculoskeletal disorders.

Clinical Use Cases:

  • Commonly prescribed for conditions like osteoarthritis, rheumatoid arthritis, and acute gouty arthritis, this compound has demonstrated effective analgesic properties at dosages ranging from 100-400 mg daily .

Summary Table of Applications

Application AreaKey FindingsReferences
Cancer Chemoprevention69% reduction in colorectal polyps with erlotinib
Immunotherapy EnhancementEnhances PD-1 blockade efficacy in TNBC
NeuroprotectionInduces autophagic apoptosis in GABAergic neurons
Analgesic/Anti-inflammatoryEffective for arthritis and acute pain management

作用机制

®-Sulindac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, ®-Sulindac reduces the production of inflammatory mediators, thereby alleviating pain and inflammation. Additionally, ®-Sulindac has been shown to modulate other molecular targets and pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the induction of apoptosis in cancer cells.

相似化合物的比较

    (S)-Sulindac: The enantiomer of ®-Sulindac, with different pharmacological properties.

    Indomethacin: Another NSAID with similar anti-inflammatory effects.

    Diclofenac: A widely used NSAID with a different chemical structure but similar therapeutic uses.

Uniqueness: ®-Sulindac is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other NSAIDs. Its ability to selectively inhibit COX enzymes and modulate additional molecular targets makes it a valuable compound in both research and therapeutic contexts.

生物活性

(R)-Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential anticancer activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and relevant research findings.

Overview of Sulindac

Sulindac exists as a racemic mixture of two epimers: this compound and (S)-sulindac. The biological activities of these epimers can differ significantly due to their distinct metabolic pathways and interactions with biological targets. While both forms exhibit anti-inflammatory effects, recent studies have highlighted the unique properties of this compound in cancer therapy and cellular protection against oxidative stress.

1. Inhibition of Cyclooxygenases (COX)

Sulindac exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. The IC50 values for this compound against COX-1 and COX-2 are approximately 115 nM and 140 nM, respectively . This inhibition reduces the synthesis of prostaglandins, mediators of inflammation and pain.

2. Induction of Apoptosis in Cancer Cells

This compound has been shown to sensitize cancer cells to oxidative stress, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis. Studies indicate that this compound can selectively induce apoptosis in lung cancer cells while protecting normal lung cells from oxidative damage . This selective action is attributed to its ability to modulate mitochondrial function and enhance the activity of methionine sulfoxide reductase enzymes, which play a role in cellular defense against oxidative stress .

3. Autophagy-Mediated Cell Death

Recent research has demonstrated that this compound may trigger autophagic processes in GABAergic neurons, leading to autophagy-mediated apoptosis. This mechanism involves binding to retinoid X receptor alpha (RXRα) and promoting autophagy through Bcl-2 pathways . Electron microscopy studies revealed structural changes in mitochondria and increased autophagic activity following treatment with this compound.

1. Colorectal Polyp Regression

Clinical trials have established the efficacy of sulindac in reducing colorectal polyps, particularly in patients with familial adenomatous polyposis (FAP). In a randomized controlled trial, patients treated with sulindac at a dose of 300 mg/day showed a significant reduction in polyp number and size compared to placebo . Notably, when treatment was halted, polyps reappeared, underscoring the need for continuous therapy.

StudyTreatmentDurationResults
Labayle et al., 1991Sulindac 300 mg/day8 monthsPolyps regressed in 6 patients; significant difference from placebo (p < 0.01)
Giardiello et al., 1993Sulindac 300 mg/day9 monthsMean number of polyps decreased by 44% (p = 0.014)
Nugent et al., 1993Sulindac 400 mg/day6 monthsSignificant reduction in small duodenal polyps

2. Combination Therapy

In combination therapy studies, sulindac has shown promising results when used with other agents like difluoromethylornithine. One study reported an 80% decrease in polyp recurrence and a 90% reduction in adenocarcinoma appearance compared to controls .

Safety Profile

While generally well-tolerated, sulindac can cause gastrointestinal side effects similar to other NSAIDs. Monitoring liver function is also advisable due to reports of hepatic injury associated with NSAID use .

属性

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-LQVWSKNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190967-68-1
Record name Sulindac, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190967681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULINDAC, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LZ36959EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Sulindac
Reactant of Route 2
(R)-Sulindac
Reactant of Route 3
Reactant of Route 3
(R)-Sulindac
Reactant of Route 4
(R)-Sulindac
Reactant of Route 5
(R)-Sulindac
Reactant of Route 6
Reactant of Route 6
(R)-Sulindac
Customer
Q & A

Q1: How does the stereochemistry of Sulindac impact its separation and analysis?

A: Sulindac, with its chiral sulfoxide moiety, requires chiral separation techniques for accurate analysis of its enantiomers. [] The research successfully achieved chromatographic resolution of (R)-Sulindac and (S)-Sulindac using an amylose tris (3,5-dimethylphenylcarbamate) chiral stationary phase. [] This method, coupled with techniques like optical rotation, circular dichroism, and NMR spectroscopy in the presence of chiral shift reagents, allows for the identification and quantification of each enantiomer in biological samples. [] This separation is crucial for understanding the distinct pharmacological activities and metabolic pathways of each enantiomer.

Q2: Can this compound and (S)-Sulindac differentially affect normal and cancer cells under oxidative stress?

A: Research suggests that both this compound and (S)-Sulindac exhibit intriguing effects on cells under oxidative stress. [] Remarkably, both epimers have shown the potential to protect normal lung cells against oxidative damage. [] Conversely, when lung cancer cells are exposed to oxidative stress, both (R)- and (S)-Sulindac can enhance cell death. [] This finding suggests a potential avenue for developing targeted therapies where these compounds selectively protect healthy cells while promoting the death of cancerous ones.

Q3: What is the significance of studying the individual enantiomers of Sulindac?

A: Sulindac, as a racemic mixture of (R)- and (S)-enantiomers, necessitates individual study due to potential differences in their pharmacological and toxicological profiles. [] Since enzymes and receptors within the body are chiral entities, they can interact differently with each enantiomer, leading to varying biological responses. [] Investigating individual enantiomers like this compound provides a more comprehensive understanding of its specific metabolism, efficacy, and safety, potentially paving the way for the development of safer and more effective therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。